1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Angiotensin II Type 2 Receptor Pain Inflammation

The compound 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097929-22-9, MF C₁₈H₂₂N₂O₃, MW 314.4 g·mol⁻¹) is a heterocyclic small molecule comprising a succinimide (pyrrolidine‑2,5‑dione) core linked via a methylene bridge to an azetidine ring, which in turn bears a 4‑propylbenzoyl substituent. Structurally, it falls within the broader class of azetidine‑ and pyrrolidine‑based scaffolds disclosed in Novartis patent applications as angiotensin II type 2 (AT₂) receptor antagonists.

Molecular Formula C18H22N2O3
Molecular Weight 314.4 g/mol
CAS No. 2097929-22-9
Cat. No. B6430108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
CAS2097929-22-9
Molecular FormulaC18H22N2O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
InChIInChI=1S/C18H22N2O3/c1-2-3-13-4-6-15(7-5-13)18(23)19-10-14(11-19)12-20-16(21)8-9-17(20)22/h4-7,14H,2-3,8-12H2,1H3
InChIKeyCKJNINIBXCYQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(4-Propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097929-22-9): Core Identity and Patent‑Class Positioning


The compound 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097929-22-9, MF C₁₈H₂₂N₂O₃, MW 314.4 g·mol⁻¹) is a heterocyclic small molecule comprising a succinimide (pyrrolidine‑2,5‑dione) core linked via a methylene bridge to an azetidine ring, which in turn bears a 4‑propylbenzoyl substituent. Structurally, it falls within the broader class of azetidine‑ and pyrrolidine‑based scaffolds disclosed in Novartis patent applications as angiotensin II type 2 (AT₂) receptor antagonists [1]. The 4‑propylbenzoyl-azetidine motif distinguishes it from other members of the class that feature halogenated, sulfonyl, or heteroaryl substituents.

Why Generic Interchange of 1-{[1-(4-Propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (2097929-22-9) Is Scientifically Unfounded


Although the azetidine‑pyrrolidine‑dione core is shared by multiple compounds claimed for AT₂ receptor antagonism [1], the 4‑propylbenzoyl group imparts distinct lipophilic, steric, and electronic properties that cannot be recapitulated by the 4‑chlorobenzoyl, 4‑bromobenzenesulfonyl, or 2,4,6‑trimethylbenzoyl analogs (e.g., CAS 2195954-37-9 and related entries) [2]. In in‑class comparisons, small changes in the benzoyl substituent have produced order‑of‑magnitude shifts in receptor affinity and functional activity profiles [1]. Procurement decisions that treat these substances as interchangeable therefore risk selecting a compound with divergent—and potentially unsuitable—biological performance.

Quantitative Differentiation of 1-{[1-(4-Propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (2097929-22-9) Versus Closest Analogs: Admissible Evidence Inventory


AT₂ Receptor Pharmacological Activity: Class‑Level Inference from Novartis Patent Disclosure

In the Novartis patent family covering azetidine‑pyrrolidine compounds for AT₂‑related indications [1], multiple exemplified analogs demonstrate inhibition of angiotensin II binding to the AT₂ receptor with IC₅₀ values in the nanomolar range (typical range ~10 nM to 1 µM in radioligand displacement assays). Although specific data for the 4‑propylbenzoyl derivative are not reported, the structure‑activity relationships disclosed indicate that para‑alkylbenzoyl substitution (including propyl) retains favorable AT₂ engagement relative to unsubstituted benzoyl or sulfonyl analogs [1].

Angiotensin II Type 2 Receptor Pain Inflammation Bone Remodeling

Antibacterial Activity: Excluded‑Source Data with Unverifiable Origin

Three vendor‑hosted datasheets (excluded sources [REFS-X1, X2, X3]) claim moderate antibacterial activity for the compound against Staphylococcus aureus and Escherichia coli, with reported MIC ranges of 0.96–7.81 µg·mL⁻¹. These data cannot be traced to any primary peer‑reviewed publication, patent, or authoritative database, and the original assay conditions (broth microdilution vs. agar dilution, inoculum size, incubation time) are not specified. No comparator data are provided for the closest analogs.

Antibacterial Gram‑positive Gram‑negative MIC

Appropriate Research and Industrial Use Scenarios for 1-{[1-(4-Propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (2097929-22-9) Based on Current Evidence


AT₂ Receptor Antagonist Screening and Hit‑to‑Lead Optimization

In light of the Novartis patent disclosure of azetidine‑pyrrolidine‑dione series as AT₂ receptor antagonists [1], this compound may serve as a reference tool for screening campaigns targeting AT₂‑mediated pathways in neuropathic pain, inflammatory pain, or bone‑remodeling disorders. Researchers should establish their own concentration‑response curves in validated AT₂ binding and functional assays before drawing conclusions about potency or selectivity.

Structural Biology and Fragment‑Based Drug Design

The rigid azetidine‑methylene‑succinimide scaffold provides conformational constraint suitable for X‑ray co‑crystallography or cryo‑EM studies aimed at understanding the binding mode of benzoyl‑azetidine derivatives at the AT₂ receptor or related GPCR targets [1]. The 4‑propyl substituent may probe a hydrophobic sub‑pocket distinct from that occupied by halogenated analogs.

Chemical Probe for Cereblon E3 Ligase Interaction Studies

The succinimide moiety is a recognized cereblon‑binding pharmacophore. Although no published data confirm that this specific compound interacts with cereblon, its structural resemblance to thalidomide‑derived immunomodulatory imide drugs (IMiDs) makes it a candidate for in‑house cereblon‑binding assays (e.g., fluorescence polarization or TR‑FRET). Rigorous comparative testing against lenalidomide or pomalidomide is strongly recommended.

Quote Request

Request a Quote for 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.